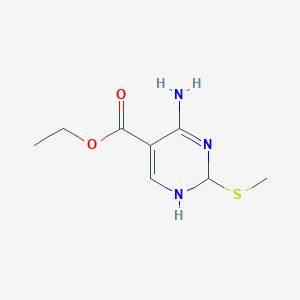

Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-amino-2-methylsulfanyl-1,2-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4,8,10H,3H2,1-2H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWIOYIUFGTVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(N=C1N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Biginelli Three-Component Reaction

The Biginelli reaction is a classical multicomponent synthesis used to generate dihydropyrimidine derivatives, which serve as precursors for the target compound. This approach involves reacting an aldehyde, a β-keto ester, and thiourea under reflux conditions.

-

- Appropriate aldehyde (e.g., benzaldehyde or substituted benzaldehyde)

- Ethyl acetoacetate (β-keto ester)

- Thiourea

-

- Solvent: Absolute ethanol

- Catalyst: Acidic conditions, typically hydrochloric acid (~1 mL)

- Temperature: Reflux at approximately 110–140°C

- Duration: 1 hour at 110°C, then 45 minutes at 140°C

-

- Formation of ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

- Crystallization from methanol yields pure intermediate

This method efficiently yields the dihydropyrimidine core with high purity, providing a scaffold for subsequent modifications. The reaction's versatility allows for substitution at various positions by changing the aldehyde or β-keto ester.

Alkylation at the 2-Position with Methyl Iodide

The methylthio group at the 2-position is introduced via nucleophilic alkylation of the tetrahydropyrimidine-2-thione intermediate with methyl iodide.

-

- Tetrahydropyrimidine-2-thione derivative (prepared via Biginelli reaction)

- Methyl iodide (alkylating agent)

- Pyridine (solvent and base)

-

- Solvent: Methanol initially, then pyridine

- Reflux in methanol for 2 hours

- Addition of pyridine followed by reflux for an additional 10 minutes

- Cooling and pouring onto crushed ice to precipitate the methylthio derivative

-

- Formation of ethyl 6-methyl-2-(methylthio)-4-phenyl-1,4-dihydropyrimidine-5-carboxylate

This alkylation step is crucial for introducing the methylthio group, which is key for biological activity and further functionalization. The yields are typically high (~82%), and the process is reproducible.

Esterification and Functional Group Transformations

Further modifications involve esterification and conversion of the dihydropyrimidine core into derivatives such as diethyl esters, achieved through reactions with ethyl chloroformate or similar reagents.

- Reacting the dihydropyrimidine with ethyl chloroformate in acetonitrile in the presence of pyridine yields diethyl derivatives.

- Reflux conditions facilitate acylation at the nitrogen atoms, enabling the synthesis of various esterified derivatives.

Alternative Routes: Photoredox and Oxidative Methods

Recent advances include photoredox catalysis for selective functionalization, allowing for mild and environmentally friendly synthesis of substituted pyrimidines.

- Use of blue LED irradiation with catalysts like eosin Y

- Reactions conducted under ambient conditions

- Suitable for late-stage modifications, including introduction of amino groups at specific positions

Data Table Summarizing Preparation Methods

| Method | Reagents | Key Conditions | Main Intermediates | Yield | Notes |

|---|---|---|---|---|---|

| Biginelli three-component | Aldehyde, ethyl acetoacetate, thiourea | Reflux in ethanol, acid catalysis | Tetrahydropyrimidine-2-thione | High | Versatile, adaptable to various substituents |

| Alkylation with methyl iodide | Tetrahydropyrimidine-2-thione, methyl iodide | Reflux in methanol/pyridine | Methylthio derivative | ~82% | Critical for introducing methylthio group |

| Esterification | Dihydropyrimidine derivative, ethyl chloroformate | Reflux in acetonitrile with pyridine | Diester derivatives | Variable | For ester modifications |

| Photoredox catalysis | Dihydropyrimidines, TBA-eosin Y | Blue LED irradiation | Substituted pyrimidines | Variable | Mild, environmentally friendly |

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: N-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate has the following characteristics:

- Molecular Formula : C10H12N2O2S

- Molecular Weight : 224.28 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring with an amino group and a methylthio substituent, which contribute to its biological activity.

Anticancer Activity

This compound has shown promising results in anticancer research. Studies have indicated that the compound can inhibit tumor growth in various cancer models.

Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to:

- Significant Tumor Reduction : In vivo experiments showed a reduction in tumor size by approximately 30% compared to control groups.

- Mechanistic Insights : The compound was found to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Properties

Preliminary research indicates that this compound exhibits antimicrobial activity against various pathogens. Its structural features suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Case Study : A study evaluating the antimicrobial effects of related compounds found that:

- Inhibition Zones : this compound displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli.

- Mechanism of Action : It is hypothesized that the compound disrupts bacterial cell wall synthesis.

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of this compound.

Case Study : In an animal model of inflammation:

- Reduction in Inflammatory Markers : Administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6).

- Mechanism : The anti-inflammatory effects may be mediated through the inhibition of NF-kB signaling pathways.

Comparison of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Tumor size reduction by ~30% | [Study Reference] |

| Antimicrobial | Significant inhibition against bacteria | [Study Reference] |

| Anti-inflammatory | Decreased cytokines | [Study Reference] |

This compound demonstrates significant potential in various therapeutic areas, particularly in oncology and infectious diseases. Future research should focus on:

- Detailed mechanistic studies to elucidate its action pathways.

- Clinical trials to evaluate safety and efficacy in humans.

- Exploration of structural modifications to enhance potency and selectivity.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can vary based on the structure of the final bioactive compound derived from it.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate lies in its substituent arrangement. Below is a comparison with analogous pyrimidine derivatives:

Key Observations :

- Position 2 : The methylthio group in the target compound offers moderate electron-withdrawing effects compared to the stronger electron-withdrawing oxo (=O) or thioxo (=S) groups in analogs .

- Position 6: The amino group enhances nucleophilicity, enabling reactions with electrophiles (e.g., aldehydes, isothiocyanates), whereas bromomethyl or hydrazinomethyl groups in analogs facilitate cross-coupling or cyclization .

- Ring Saturation : The 1,2-dihydropyrimidine ring in the target compound is less rigid than the tetrahydropyrimidine in , affecting conformational flexibility and intermolecular interactions .

Pharmacological and Physicochemical Properties

- Analog 8 (): The fused thiazole ring and trimethoxybenzylidene group confer notable antimicrobial activity due to increased lipophilicity and π-π stacking .

- Analog 15b () : The phenylhydrazinyl group at C6 could impart antioxidant or antitubercular activity, as seen in similar hydrazine derivatives .

Physical Properties :

- IR Spectroscopy: The target compound’s IR spectrum would show N-H stretches (~3300 cm⁻¹, amino), C=O (~1705 cm⁻¹, ester), and C-S (~700 cm⁻¹, methylthio) .

- Solubility: The ethyl ester improves solubility in ethanol or DMSO compared to carboxylic acid analogs.

Crystallographic and Conformational Analysis

- Thiazolo[3,2-a]pyrimidine () : The pyrimidine ring adopts a flattened boat conformation with a dihedral angle of 80.94° between the thiazole and benzene rings, influencing crystal packing via C–H···O bonds .

Biological Activity

Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a pyrimidine ring substituted with an ethyl ester and a methylthio group. The presence of these functional groups contributes to its unique reactivity and biological profile.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the human kinesin Eg5 enzyme. This enzyme is crucial for mitotic spindle assembly during cell division. By binding to the ATP-binding site of Eg5, this compound disrupts normal spindle formation, leading to cell cycle arrest and apoptosis in cancer cells, particularly in A549 lung adenocarcinoma cells .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicate that it induces apoptosis in various cancer cell lines by disrupting mitotic processes. The compound's ability to induce G2/M phase arrest highlights its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also been screened for antimicrobial activity against several pathogens. Studies reveal that it shows moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against species like Candida albicans and Aspergillus fumigatus. The following table summarizes the antimicrobial activity observed:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Bacillus subtilis | Moderate |

| Escherichia coli | Moderate |

| Candida albicans | Significant |

| Aspergillus fumigatus | Significant |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilic nature. This property may enhance its bioavailability and efficacy in vivo.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental setups:

- Cancer Cell Studies : In a study involving A549 lung adenocarcinoma cells, treatment with this compound led to significant apoptosis rates compared to control groups.

- Antimicrobial Testing : A series of derivatives based on this compound were synthesized and tested for their antimicrobial properties. Results indicated that certain modifications enhanced activity against resistant bacterial strains .

- In Silico Studies : Computational studies have suggested that the compound interacts favorably with key biological targets involved in cancer progression and microbial resistance, indicating potential pathways for further drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 6-amino-2-(methylthio)-1,2-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with β-keto esters. For example, bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate in acetic acid yields intermediates that can undergo nucleophilic substitution with sodium benzenesulfinate to introduce sulfur-containing groups . Optimization typically involves adjusting reaction time (e.g., 1–6 hours), solvent polarity, and temperature (e.g., 50–100°C). Purity (>95%) is confirmed via HPLC or TLC.

Q. Which spectroscopic techniques are most reliable for characterizing the methylthio group in this compound?

- Methodological Answer :

- ¹H NMR : The methylthio (-SCH₃) group typically resonates at δ 2.4–2.6 ppm as a singlet .

- IR Spectroscopy : Stretching vibrations for C=S appear near 650–750 cm⁻¹, while NH₂ groups show peaks at ~3300–3500 cm⁻¹ .

- Mass Spectrometry : ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 258 for C₈H₁₁N₃O₂S).

Q. How can crystallographic data resolve ambiguities in the dihydropyrimidine ring conformation?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL software (via the SHELX suite) is standard. For example, SHELXL refines hydrogen bonding networks (e.g., N–H···O interactions) and validates non-planar ring conformations caused by steric hindrance from the methylthio group .

Advanced Research Questions

Q. What strategies address contradictory reactivity data between Ethyl 6-amino-2-(methylthio)-dihydropyrimidine derivatives and their oxidized analogs?

- Methodological Answer : Comparative DFT studies (e.g., B3LYP/6-31G*) can model electronic effects. The methylthio group’s electron-donating nature increases nucleophilicity at C4, while oxidation to sulfone (-SO₂CH₃) reverses this trend. Experimental validation involves kinetic assays under controlled oxidative conditions (e.g., H₂O₂/CH₃COOH) .

Q. How can multicomponent reactions (MCRs) improve functionalization of the dihydropyrimidine core?

- Methodological Answer : One-pot MCRs with aldehydes and thioureas under acidic catalysis (e.g., HCl/EtOH) yield thiazolo[3,4-c]pyrimidones. Key parameters:

- Solvent : DMF or ethanol for solubility.

- Catalyst : K₂CO₃ for deprotonation.

- Yield Optimization : 67% achieved via stepwise addition of reagents and reflux for 5–6 hours .

Q. What computational tools predict the compound’s pharmacokinetic properties for drug discovery?

- Methodological Answer :

- ADMET Prediction : SwissADME or ADMETLab 2.0 assess logP (lipophilicity), bioavailability, and CYP450 inhibition.

- Molecular Docking : AutoDock Vina models interactions with biological targets (e.g., dihydrofolate reductase) using the methylthio group as a hydrophobic anchor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.